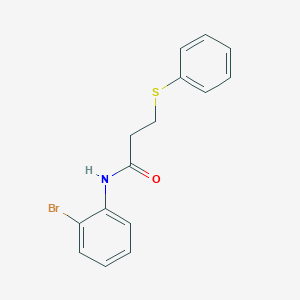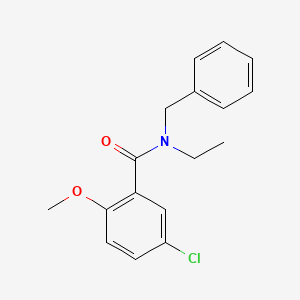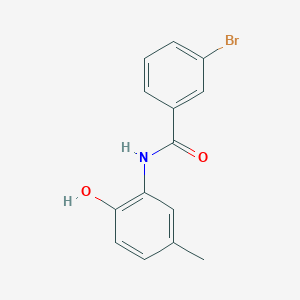
N-(2-bromophenyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-3-(phenylthio)propanamide, commonly known as BPTP, is a chemical compound used in scientific research for its potential therapeutic properties. It belongs to the class of compounds known as arylamides and has been studied for its ability to modulate the activity of certain proteins in the body.
Mécanisme D'action
BPTP works by binding to the active site of certain proteins and inhibiting their activity. Specifically, it has been shown to bind to the ATP-binding site of CK2 and inhibit its activity. This leads to a decrease in the phosphorylation of downstream targets of CK2, which can affect various cellular processes. BPTP has also been shown to bind to the DNA-binding domain of c-Myc and inhibit its transcriptional activity, leading to a decrease in the expression of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BPTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTP can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to decrease the expression of inflammatory cytokines in vitro and in vivo. In animal models, BPTP has been shown to have neuroprotective effects and improve cognitive function. Additionally, BPTP has been shown to have anti-tumor effects in vivo, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPTP in scientific research is its high purity and availability. The synthesis method has been optimized for high yield and purity, making it easy to obtain for research purposes. Additionally, BPTP has been shown to have a high affinity for its target proteins, making it a potent inhibitor. However, one limitation of using BPTP is its potential off-target effects. Because it binds to the active site of certain proteins, it may also inhibit the activity of other proteins that share a similar active site. Additionally, BPTP may have different effects in different cell types, making it important to carefully consider the experimental design when using BPTP in research.
Orientations Futures
There are several future directions for research on BPTP. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of BPTP in vivo and to identify potential side effects. Additionally, BPTP may have potential applications in neurological disorders, such as Alzheimer's disease, where it has been shown to have neuroprotective effects. Further studies are needed to determine the mechanism of action of BPTP in these diseases and to identify potential therapeutic targets. Finally, BPTP may have potential applications in inflammation and autoimmune diseases, where it has been shown to have anti-inflammatory properties. Further studies are needed to determine the efficacy of BPTP in vivo and to identify potential side effects.
Méthodes De Synthèse
The synthesis of BPTP involves the reaction of 2-bromobenzoyl chloride with thiophenol in the presence of a base, followed by the reaction of the resulting product with 3-chloropropionyl chloride. The final product is obtained through a purification process using column chromatography. This method has been optimized for high yield and purity, making BPTP readily available for scientific research.
Applications De Recherche Scientifique
BPTP has been studied for its potential therapeutic properties in various diseases, including cancer, neurological disorders, and inflammation. It has been shown to inhibit the activity of certain proteins, such as the oncogenic protein c-Myc, which is overexpressed in many types of cancer. BPTP has also been studied for its ability to modulate the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. Additionally, BPTP has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-8-4-5-9-14(13)17-15(18)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGINKGIODXBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)


![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![2-bromo-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5813877.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide](/img/structure/B5813884.png)
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)
![2-(4-chlorophenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5813890.png)
![3-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5813909.png)
